molecular formula C7H7BrFN B1287016 2-Bromo-4-fluoro-5-methylaniline CAS No. 1065076-39-2

2-Bromo-4-fluoro-5-methylaniline

Cat. No. B1287016
CAS RN: 1065076-39-2
M. Wt: 204.04 g/mol
InChI Key: TVGJGCSBDAWDTG-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-methylaniline is a chemical compound with the molecular formula C7H7BrFN . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 2-Bromo-4-fluoro-5-methylaniline can involve various methods. One such method involves the use of nitroarene, Fe2O3/NGr (at)C catalyst, Et3N, THF, and deionized H2O .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-fluoro-5-methylaniline consists of a benzene ring with bromo, fluoro, and methyl substituents at the 2nd, 4th, and 5th positions respectively . The InChI code for this compound is 1S/C7H7BrFN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3 .


Chemical Reactions Analysis

2-Bromo-4-fluoro-5-methylaniline possesses multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .


Physical And Chemical Properties Analysis

2-Bromo-4-fluoro-5-methylaniline is a solid substance with a molecular weight of 204.04 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis of MDL Compounds

“2-Bromo-4-fluoro-5-methylaniline” is a key ingredient for the synthesis of MDL compounds, specifically N-phenyl-4-(phenylsulfonamido)benzenesulfonamide derivatives . These include MDL-800, MDL-801, and MDL-811 .

Activators of Sirtuin 6 (SIRT6)

MDL compounds, synthesized using “2-Bromo-4-fluoro-5-methylaniline”, act as activators of sirtuin 6 (SIRT6) . SIRT6 is a lysine deacetylase that acts as a tumor suppressor .

Synthesis of Fluorinated Building Blocks

This compound is used in the synthesis of fluorinated building blocks . Fluorinated compounds have applications in pharmaceuticals, agrochemicals, and materials science due to their unique properties.

Synthesis of 6-chloro-5-fluoroindole

“2-Bromo-4-fluoro-5-methylaniline” can be used in the preparation of 6-chloro-5-fluoroindole via the Leimgruber-Batcho reaction . This compound has potential applications in medicinal chemistry.

Synthesis of (S)-amino alcohol

This compound is also used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol . Amino alcohols are important building blocks in organic synthesis and have applications in the synthesis of pharmaceuticals and natural products.

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Bromo-4-fluoro-5-methylaniline is a reagent used in the synthesis of Pan-RAF inhibitors which may be used in the treatment of cancers . It is also one of the key ingredients for the synthesis of MDL compounds (N-phenyl-4-(phenylsulfonamido)benzenesulfonamide derivatives, MDL-800, MDL-801, and MDL-811). MDL compounds are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor .

properties

IUPAC Name

2-bromo-4-fluoro-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGJGCSBDAWDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609593
Record name 2-Bromo-4-fluoro-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-5-methylaniline

CAS RN

1065076-39-2
Record name 2-Bromo-4-fluoro-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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